molecular formula C14H15ClN4O B1204951 3-Amino-2-methyl-8-phenylmethoxyimidazo(1,2-a)pyrazine CAS No. 85333-47-7

3-Amino-2-methyl-8-phenylmethoxyimidazo(1,2-a)pyrazine

Cat. No.: B1204951
CAS No.: 85333-47-7
M. Wt: 290.75 g/mol
InChI Key: PMZOKIXJLLVLEO-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyrazin-3-amine, 2-methyl-8-(phenylmethoxy)-, monohydrochloride is a chemical compound . It is also known by the equivalent terms Sch 32651 or Sch-32651 . The CAS Registry Number for this compound is 85333-47-7 .


Physical and Chemical Properties Analysis

The molecular weight of Imidazo(1,2-a)pyrazin-3-amine, 2-methyl-8-(phenylmethoxy)-, monohydrochloride is 282.345 . Unfortunately, other physical and chemical properties were not found in the search results.

Properties

IUPAC Name

2-methyl-8-phenylmethoxyimidazo[1,2-a]pyrazin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O.ClH/c1-10-12(15)18-8-7-16-14(13(18)17-10)19-9-11-5-3-2-4-6-11;/h2-8H,9,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZOKIXJLLVLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CN=C(C2=N1)OCC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701005810
Record name 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyrazin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701005810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85333-47-7
Record name 3-Amino-2-methyl-8-phenylmethoxyimidazo(1,2-a)pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085333477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyrazin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701005810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary mechanism of action of SCH 32651 in the context of gastric acid secretion?

A1: SCH 32651 acts as a potent inhibitor of gastric acid secretion. Research suggests that it functions by directly targeting the parietal cells within the stomach lining []. Specifically, SCH 32651 is believed to interact near or at the site of the H+/K+‐ATPase pump, the enzyme responsible for the final step in acid secretion []. This interaction disrupts the pump's activity, effectively reducing both resting and stimulated acid secretion [].

Q2: Beyond its antisecretory effects, does SCH 32651 exhibit any other properties relevant to gastric health?

A3: Yes, in addition to its antisecretory activity, SCH 32651 displays notable gastric cytoprotective properties []. This means it can help protect the stomach lining from damage induced by various factors like ethanol, aspirin, and stress []. Specifically, SCH 32651 has been shown to increase gastric mucus release and reverse the drop in gastric potential difference caused by ethanol, indicating a protective effect on the mucosal barrier [].

Q3: How does the structure of SCH 32651 relate to its activity? Have any structure-activity relationship studies been conducted?

A4: Early research focused on identifying a successor to another antiulcer agent, SCH 28080, led to the development of SCH 32651 []. This research involved examining the structure-activity-toxicity relationships within a series of imidazo[1,2-a]pyridines and related compounds []. SCH 32651, an imidazo[1,2-a]pyrazine derivative, emerged as a promising candidate with a favorable profile of antisecretory and cytoprotective activities while minimizing the adverse effects seen with the prototype compound [].

Q4: Are there any studies comparing the inhibitory effects of SCH 32651 and SCH 28080 on the H+/K+‐ATPase?

A5: Yes, research comparing SCH 32651 and SCH 28080 revealed that SCH 28080 acts as a more selective inhibitor at the potassium-binding site of the gastric H+/K+‐ATPase [, ]. This suggests subtle differences in their binding interactions with the enzyme, potentially influencing their overall pharmacological profiles.

Q5: What is known about the potential long-term effects of SCH 32651 on parietal cells?

A6: A study investigated the long-term effects of SCH 32651 on the structure and function of rat parietal cells []. While a slight increase in the proportion of degenerating parietal cells was observed shortly after drug administration, this effect was transient and not significantly different from control groups after 48 hours []. These findings suggest that SCH 32651, at the tested dosage, may not have lasting detrimental effects on parietal cell populations.

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